4-chloro-N-cyclopropyl-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of a chloro group, a cyclopropyl moiety, and a hydroxy group on the benzene ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.
The compound can be synthesized from readily available starting materials, primarily 4-chlorobenzoic acid and cyclopropylamine. The synthesis involves several steps, including the formation of an acid chloride and subsequent amidation reactions.
4-chloro-N-cyclopropyl-2-hydroxybenzamide is classified as an aromatic amide due to its amide functional group attached to an aromatic ring. It is also categorized under halogenated compounds due to the presence of a chlorine atom.
The synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide typically follows these steps:
The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity. The use of triethylamine helps neutralize the hydrochloric acid produced during the amidation step, facilitating the reaction.
The molecular formula of 4-chloro-N-cyclopropyl-2-hydroxybenzamide is , with a molecular weight of approximately 211.64 g/mol.
The structure can be represented as follows:
C1CC1NC(=O)C2=CC(=C(C=C2)Cl)O
YOMHWVVJYDUJSE-UHFFFAOYSA-N
The compound features a benzene ring substituted with a chloro group at position four and a hydroxy group at position two, alongside a cyclopropyl amine substituent at the nitrogen atom.
4-chloro-N-cyclopropyl-2-hydroxybenzamide can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance, oxidation reactions typically require careful control of conditions to prevent overoxidation.
The mechanism of action for 4-chloro-N-cyclopropyl-2-hydroxybenzamide involves its interaction with specific molecular targets in biological systems:
4-chloro-N-cyclopropyl-2-hydroxybenzamide has potential applications in:
This compound's distinctive properties make it a candidate for further research in medicinal chemistry and related fields.
The synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide (CAS 1019402-77-7) exemplifies strategic approaches to benzamide derivatives in drug discovery. The core scaffold combines a salicylic acid backbone with cyclopropylamide substitution, synthesized through sequential functionalization:
Table 1: Synthetic Approaches to Benzamide Derivatives
Method | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Carbodiimide Coupling | EDC, DMAP, DCM/DMF, rt | 68–72% | Mild conditions, high compatibility |
Acyl Chloride Aminolysis | SOCl₂, cyclopropylamine, reflux | 60–75%* | Scalability, simple purification |
One-Pot Bis-Functionalization | Excess amine, telescoped synthesis | 47–73% | Reduced steps, diverse substitution |
* Estimated from analogous procedures in [4]
Key challenges include regioselectivity of the phenolic hydroxyl group and cyclopropylamine reactivity. The ortho-hydroxy group necessitates protection (e.g., methyl ethers) during synthesis to prevent side reactions [6].
The cyclopropyl moiety in 4-chloro-N-cyclopropyl-2-hydroxybenzamide significantly modulates pharmacodynamic and pharmacokinetic properties:
Table 2: Impact of Cyclopropyl vs. Other N-Substituents
Pharmacological Parameter | Cyclopropyl Effect | Example Compound |
---|---|---|
Binding Affinity | ↑ 2–5× vs. methyl | WDR5 inhibitors (Kd 4.7 μM → 2.3 μM) [6] |
Metabolic Stability | ↑ t½ by 40–60% vs. n-propyl | Sulfamoyl-benzamide analogs [4] |
Isoform Selectivity | >100-fold for h-NTPDase2 over h-NTPDase1 | 4d (IC50 = 0.28 μM) [4] |
Structural refinement of 4-chloro-N-cyclopropyl-2-hydroxybenzamide leverages three synergistic strategies:
Table 3: Optimization Parameters for Hydroxybenzamide Scaffolds
Strategy | Structural Change | Biological Outcome |
---|---|---|
Halogen Substitution | Br → I at C4 | Kd ↓ from 4.7 μM to 8 μM [6] |
Intramolecular H-bonding | Ortho-OH + amide C=O | ↑ Log D by 0.5–1.0 unit; ↑ membrane permeability |
Hybridization | C5-sulfamoyl addition | IC50 vs. h-NTPDase2 ↓ to sub-μM [4] |
Formulation challenges arise from phenolic hydroxyl acidity (pKa ~10) and moderate aqueous solubility. Salt formation (e.g., sodium salts) or nano-formulation mitigates this, as employed for analog moclobemide [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0